3-(Trifluoromethylthio)pyridin-4(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4F3NOS |
|---|---|
Molecular Weight |
195.16 g/mol |
IUPAC Name |
3-(trifluoromethylsulfanyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H4F3NOS/c7-6(8,9)12-5-3-10-2-1-4(5)11/h1-3H,(H,10,11) |
InChI Key |
OURUQEWTWUVGTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C(C1=O)SC(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Trifluoromethylthio Pyridin 4 1h One and Its Derivatives
Strategies for Introducing the Trifluoromethylthio Group
Electrophilic Trifluoromethylthiolation Approaches
Electrophilic trifluoromethylthiolation stands as a prominent method for creating C-SCF₃ bonds. This approach utilizes reagents that act as a source of an electrophilic "SCF₃⁺" species, which can then react with nucleophilic carbon centers.
A variety of N-(trifluoromethylthio) reagents have been developed for this purpose, offering a range of reactivity and stability.
N-(Trifluoromethylthio)dibenzenesulfonimide: This reagent has proven effective in the decarboxylative trifluoromethylthiolation of lithium pyridylacetates. beilstein-journals.orgbeilstein-journals.orgnih.gov Although not a direct C-H functionalization of the pyridinone ring, this method provides a viable route to trifluoromethylthiolated pyridines from readily available starting materials. For instance, the reaction of a lithium pyridylacetate with N-(trifluoromethylthio)dibenzenesulfonimide in the presence of molecular sieves in THF can afford the corresponding trifluoromethylthiolated product. beilstein-journals.org A proposed mechanism involves the electrophilic attack of the sulfur atom of the reagent on the nitrogen of the pyridine (B92270) ring, which promotes decarboxylation and subsequent isomerization to yield the final product. beilstein-journals.org A study demonstrated that methyl 4-pyridylacetate can be converted to the corresponding trifluoromethylthiolated product in a 29% yield. beilstein-journals.org
N-(Trifluoromethylthio)phthalimide: This reagent is another widely used electrophilic source of the SCF₃ group. acs.orgkaust.edu.sanih.gov It has been employed in the trifluoromethylthiolation of various nucleophiles, including enamines and β-ketoesters. kaust.edu.sa While direct application to pyridin-4(1H)-one is not extensively documented in the provided sources, its reactivity with similar heterocyclic systems suggests its potential. For example, it has been used in the deoxygenative trifluoromethylthiolation of carboxylic acids in the presence of triphenylphosphine (B44618) and a Lewis acid catalyst like FeCl₃. nih.gov This reaction proceeds through the generation of a trifluoromethylthiophosphonium ion intermediate.
N-(Trifluoromethylthio)succinimide: This reagent has also been explored for electrophilic trifluoromethylthiolation. researchgate.net However, in a study on the decarboxylative trifluoromethylthiolation of lithium 2-pyridylacetate, N-(trifluoromethylthio)succinimide did not yield the desired product. beilstein-journals.org This highlights the importance of reagent selection for a specific substrate and reaction type.
Table 1: Electrophilic Trifluoromethylthiolation with N-(Trifluoromethylthio)reagents
| Reagent | Substrate Example | Product | Yield | Reference |
|---|---|---|---|---|
| N-(Trifluoromethylthio)dibenzenesulfonimide | Methyl 4-pyridylacetate | Methyl(4-(trifluoromethylthio)pyridin-2-yl)methane | 29% | beilstein-journals.org |
| N-(Trifluoromethylthio)phthalimide | 4-Phenylbenzoic acid | S-Trifluoromethyl 4-phenylbenzothioate | 95% | nih.gov |
| N-(Trifluoromethylthio)succinimide | Lithium 2-pyridylacetate | No desired product | 0% | beilstein-journals.org |
Silver trifluoromethylthiolate (AgSCF₃) is a versatile reagent that can participate in both nucleophilic and radical trifluoromethylthiolation reactions. In the context of preparing trifluoromethylthiolated pyridinones, a copper-mediated approach using AgSCF₃ is particularly relevant. An operationally simple method for the copper-mediated trifluoromethylthiolation of iodopyridinones has been developed, employing (bpy)CuSCF₃ (where bpy is 2,2'-bipyridine) as the trifluoromethylthiolating reagent. rsc.org This method is applicable to various iodopyridinones and tolerates different protecting groups on the nitrogen atom, providing the desired products in moderate to excellent yields. rsc.org Although the original report details the use of a pre-formed copper complex, it is plausible that a similar transformation could be achieved in situ from a copper salt and AgSCF₃. osaka-u.ac.jpresearchgate.net
Trifluoromethanesulfenamides have emerged as reagents for electrophilic trifluoromethylthiolation. rsc.orgresearchgate.netsioc-journal.cn These reagents can react with various nucleophiles to introduce the SCF₃ group. For instance, palladium-catalyzed C-H trifluoromethylthiolation of arenes using trifluoromethanesulfenamide has been reported, where a pyridine directing group is often employed. researchgate.netsioc-journal.cn In these reactions, an activator such as benzoyl chloride is crucial. researchgate.netsioc-journal.cn This methodology provides a route to ortho-SCF₃ substituted arenes. While a direct application to 3-(trifluoromethylthio)pyridin-4(1H)-one is not specified, the principle could potentially be adapted for the C-H functionalization of a suitably substituted pyridinone precursor.
Palladium-Catalyzed C-H Trifluoromethylthiolation Reactions
Direct C-H functionalization is an atom-economical and efficient strategy for the synthesis of complex molecules. Palladium-catalyzed C-H trifluoromethylthiolation has been developed for arenes, often utilizing a directing group to achieve regioselectivity. researchgate.netsioc-journal.cnnih.gov Pyridine-based directing groups are commonly used in these transformations. researchgate.netsioc-journal.cn The reaction typically involves a Pd(II) catalyst, an oxidant, and a trifluoromethylthiolating agent. While this methodology has been successfully applied to a range of aromatic and heteroaromatic substrates, its specific application to the C3-position of a pyridin-4(1H)-one core would require a suitable directing group at the N1 or C2 position to facilitate the desired regioselectivity. The reaction conditions often involve high temperatures. researchgate.netsioc-journal.cn
Synthesis of the Pyridin-4(1H)-one Core Structure
The formation of the central pyridin-4(1H)-one ring is a critical step in the synthesis of the target molecule. This can be achieved through various strategies, including cyclization reactions of acyclic precursors and the functionalization of pre-existing pyridine rings.
Cyclization Reactions and Annulation Approaches
Cyclization reactions represent a fundamental approach to constructing the pyridin-4(1H)-one scaffold. These methods typically involve the condensation of open-chain substrates to form the heterocyclic ring.
One common strategy is the reaction of β-keto esters with enamines or their precursors. For instance, the reaction of ethyl 4,4,4-trifluoroacetoacetate with enamines derived from primary amines can lead to the formation of 4-trifluoromethyl-substituted pyridones. While not directly yielding the 3-(trifluoromethylthio) derivative, this approach establishes the trifluoromethyl-substituted pyridone core, which can be subsequently functionalized.
Annulation reactions, which involve the formation of a new ring onto an existing one, are also employed. For example, a [4+2] annulation of α,β-unsaturated ketoxime acetates with N-acetyl enamides has been developed for the synthesis of polysubstituted pyridines. While this specific example leads to a different substitution pattern, the underlying principle of using a C2 synthon to build the pyridine ring is a valuable strategy. Another approach involves the reaction of 1,3-dicarbonyl compounds with various nitrogen sources. For example, the Pechmann-type reaction of cyclic 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate, catalyzed by a Brønsted base, can efficiently produce 4-trifluoromethyl-2-pyrones, which can be converted to the corresponding pyridones using ammonium (B1175870) acetate. organic-chemistry.orgnih.gov
A notable cyclization approach involves the reaction of lithiated alkynes with trifluoromethyl-substituted 1,3-diketones to afford 3-hydroxy-pent-4-yn-1-ones, which can then be cyclized to form 4-(trifluoromethyl)pyridines. organic-chemistry.org
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| Cyclic 1,3-diones, Ethyl 4,4,4-trifluoroacetoacetate, NH4OAc | 2-DMAP | 4-Trifluoromethyl-2-pyridones | Good to Excellent | organic-chemistry.orgnih.gov |
| Lithiated alkynes, Trifluoromethyl-substituted 1,3-diketones | - | 4-(Trifluoromethyl)pyridines | - | organic-chemistry.org |
Functionalization of Pyridine Precursors
The direct functionalization of a pre-formed pyridine or pyridin-4(1H)-one ring is a powerful and often more convergent strategy. This can involve the introduction of the trifluoromethylthio group onto a suitable precursor.
A key method for this transformation is the copper-mediated trifluoromethylthiolation of iodopyridinones. rsc.org This reaction utilizes a trifluoromethylthiolating reagent, such as (bpy)CuSCF3 (where bpy is 2,2'-bipyridine), to introduce the SCF3 group onto an iodinated pyridinone substrate. This method is advantageous due to its operational simplicity and tolerance of various protecting groups on the nitrogen atom of the pyridinone. rsc.org For the synthesis of this compound, this would involve the preparation of 3-iodo-pyridin-4(1H)-one as a key intermediate.
Another approach is the C-H functionalization of pyridines. While direct and selective C-H functionalization of pyridines can be challenging due to the electron-deficient nature of the ring, methods have been developed for the C3-selective trifluoromethylthiolation of pyridines. nsf.govwordpress.com These methods often rely on the in-situ generation of a more nucleophilic dihydropyridine (B1217469) intermediate via hydroboration, which then reacts with an electrophilic trifluoromethylthiolating agent. nsf.govwordpress.com Subsequent oxidative aromatization yields the desired 3-(trifluoromethylthio)pyridine.
| Precursor | Reagent(s) | Product | Yield (%) | Reference |
| Iodopyridinones | (bpy)CuSCF3 | Trifluoromethylthiolated pyridinones | Moderate to Excellent | rsc.org |
| Pyridines | 1. Borane catalyst, 2. Electrophilic SCF3 source, 3. Oxidant | C3-Trifluoromethylthiolated pyridines | - | nsf.govwordpress.com |
Regioselective Synthesis and Isomer Control
Controlling the position of the trifluoromethylthio group on the pyridin-4(1H)-one ring is crucial. The synthesis of the desired 3-substituted isomer requires regioselective methods.
As mentioned previously, the copper-mediated trifluoromethylthiolation of a 3-iodopyridin-4(1H)-one precursor inherently directs the functionalization to the C3 position. The synthesis of this specific iodo-precursor is therefore a critical step for ensuring isomer control.
For methods involving the functionalization of a pyridine ring, achieving C3 selectivity is a significant challenge. The electronic properties of the pyridine ring generally favor nucleophilic attack at the C2, C4, and C6 positions. However, strategies have been developed to achieve C3-selectivity. One such strategy involves the use of a directing group or the temporary dearomatization of the pyridine ring to alter its reactivity. The borane-catalyzed hydroboration of pyridines generates a nucleophilic dihydropyridine intermediate, which has been shown to react with electrophilic trifluoromethylthiolating agents preferentially at the C3 position. nsf.govwordpress.com The choice of catalyst and reaction conditions can significantly influence the regiochemical outcome.
Green Chemistry Considerations in Synthetic Routes
Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly processes. In the context of synthesizing this compound and its derivatives, several green chemistry principles can be applied.
The use of microwave irradiation is another green chemistry tool that can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating. tandfonline.com Microwave-assisted synthesis has been successfully applied to the one-pot, four-component synthesis of pyridine derivatives.
Furthermore, the development of catalyst- and solvent-free reaction conditions represents a significant advancement in green chemistry. Thermal multicomponent reactions have been described for the synthesis of diverse 2-pyridone derivatives, proceeding through a domino sequence of reactions without the need for a catalyst or solvent.
Reactivity and Mechanistic Investigations
Electronic Effects on Reactivity
The electronic landscape of the pyridinone ring is significantly modulated by its substituents. The trifluoromethylthio (-SCF3) group at the 3-position is a potent electron-withdrawing group (EWG). This property decreases the electron density of the pyridine (B92270) ring, influencing its reactivity towards both electrophiles and nucleophiles. jscimedcentral.com Generally, pyridine rings are electron-deficient, which makes them susceptible to nucleophilic attack, particularly at the 2- and 4-positions. jscimedcentral.com The presence of a strong EWG like -SCF3 further enhances this electron deficiency.
Studies on related substituted pyridinophane complexes have demonstrated a direct correlation between the electronic properties of substituents and the catalytic activity of their metal complexes. nih.govrsc.org In these systems, EWGs on the pyridine ring were found to increase the catalytic yields in C-C coupling reactions. nih.gov This is attributed to the creation of a more electron-deficient and, consequently, more reactive metal center. nih.gov The reactivity of 4-pyridones is notably affected by strongly accepting CF3 groups, which can hinder reactions like electrophilic bromination compared to non-fluorinated analogues.
Table 1: Effect of Pyridine Substituents on Catalytic Activity
| Ligand Substituent | Hammett Parameter (σp) | Catalytic Yield (%) |
| NMe2 | -0.83 | 36 (±2) |
| OMe | -0.27 | 32 (±4) |
| H | 0.00 | 44 (±3) |
| I | 0.18 | 49 (±6) |
| Cl | 0.23 | 56 (±2) |
| CN | 0.66 | 58 (±3) |
| Data adapted from a study on Fe-Pyridinophane complexes in a C-C coupling reaction, demonstrating that electron-withdrawing groups (positive σp) lead to higher yields. nih.gov |
C-H Bond Activation in Derivatives
The functionalization of pyridine derivatives through the activation of carbon-hydrogen (C-H) bonds is a powerful strategy in synthetic chemistry. While direct C-H activation studies on 3-(Trifluoromethylthio)pyridin-4(1H)-one are not extensively detailed, research on related pyridine compounds provides significant insights into potential pathways.
C-H activation in pyridines can be achieved using various transition metal catalysts, including palladium, rhodium, iridium, and rare-earth metals like yttrium. beilstein-journals.orgrsc.org The site of activation (e.g., C2, C3, or C4) is often directed by the catalyst system and the electronic and steric properties of the pyridine ligand. For instance, palladium catalysis has been used for the C3-arylation of pyridine, involving an oxidative addition of an aryl halide to a Pd(0) complex, followed by C-H activation and reductive elimination. beilstein-journals.org Pincer complexes of rhodium and iridium have been shown to selectively activate the C-H bond at the 2-position of pyridine. rsc.org
A key strategy for activating specific C-H bonds in pyridines involves modulating the ring's nucleophilicity. A method for the C3-selective trifluoromethylthiolation of pyridines relies on their conversion to more nucleophilic dihydropyridine (B1217469) intermediates via hydroboration. nih.gov These intermediates then react with an electrophilic SCF3 source before being re-aromatized. nih.gov A similar approach, involving nucleophilic activation through hydrosilylation, has been established for the C3-trifluoromethylation of pyridine rings. chemrxiv.org This two-step sequence of nucleophilic activation followed by electrophilic attack suggests a viable pathway for further functionalizing derivatives of this compound.
Ligand Exchange Pathways in Catalytic Systems
Ligand exchange is a fundamental process in transition metal catalysis, where ligands (including substrates, products, and solvents) dynamically associate with and dissociate from the metal center. For complexes involving pyridinone or pyridine-type ligands, the rate and mechanism of this exchange are critical to the catalytic cycle's efficiency.
The exchange process can occur through several mechanisms, including associative, dissociative, or interchange pathways. In square-planar complexes, such as those with Pd(II) or Pt(II), ligand exchange often proceeds via an associative mechanism where the incoming ligand binds to the metal center, forming a five-coordinate intermediate, before the leaving group departs. researchgate.net
The electronic properties of the pyridine ligand significantly influence the lability of the metal-ligand bond. Electron-donating groups on the pyridine ring generally strengthen the bond to the metal, potentially slowing ligand exchange, whereas electron-withdrawing groups can weaken it, making the ligand more labile. The solvent can also play a crucial role, sometimes acting as a competitive ligand that facilitates the exchange process. nih.gov For pyridinone ligands, which can coordinate through both nitrogen and oxygen, the potential for hemilability (the reversible dissociation of one donor atom) can provide a low-energy pathway for substrate binding and ligand exchange. rsc.org The dynamics of ligand exchange can be controlled through steric manipulation of the ligands surrounding the metal center. researchgate.net
Coordination Chemistry and Catalytic Applications
The pyridinone moiety is a versatile ligand platform, capable of coordinating to a wide array of transition metals to form complexes with diverse structures and catalytic activities. jscimedcentral.comrsc.orgwikipedia.org The combination of a hard oxygen donor and a borderline nitrogen donor allows this compound to act as a bidentate N,O-ligand upon deprotonation.
Interaction with Transition Metals and Pincer Ligands
Pyridinone and its derivatives form stable complexes with numerous 3d transition metals, including iron, cobalt, and nickel, as well as noble metals like palladium and platinum. nih.govrsc.orgwikipedia.org The coordination can be mononuclear, with the ligand chelating to a single metal center, or it can be polynuclear, where the ligand bridges multiple metal ions. rsc.org In mononuclear complexes, the pyridonate anion typically forms a five- or six-membered chelate ring.
Studies on related pyridinophane macrocycles show that they form highly stable, distorted octahedral complexes with iron(III). nih.gov In these complexes, the coordination environment is remarkably consistent even with significant electronic changes induced by substituents, indicating that electronic control can be separated from structural effects. nih.govrsc.org
The integration of pyridine-type units into pincer ligands (tridentate ligands that bind a metal in a meridional fashion) has led to highly stable and active catalysts. rsc.org Rhodium and Iridium complexes with PBP (phosphine-boryl-phosphine) pincer ligands, for example, can activate the C-H bond of pyridine itself. rsc.org While specific pincer complexes of this compound are not detailed, its structural motifs are highly relevant to the design of new pincer ligand frameworks for catalysis.
Table 2: Selected Bond Angles and Lengths for Fe(L)³⁺ Complexes with Substituted Pyridinophanes
| Complex (Substituent) | N(4)-Fe-N(2) Angle (°) | Fe-N(2) Length (Å) | Fe-N(4) Length (Å) |
| FeL1 (NMe2) | 87.2(4) | 2.18(1) | 2.047(9) |
| FeL2 (OMe) | 84.6(1) | 2.189(3) | 2.099(3) |
| FeL3 (H) | 85.21(4) | 2.20(1) | 2.11(1) |
| FeL5 (Cl) | 84.45(6) | 2.201(2) | 2.116(2) |
| FeL6 (CN) | 85.9(1) | 2.157(4) | 2.105(4) |
| Data illustrates the conservation of the coordination geometry across a series of electronically diverse ligands. nih.gov |
Investigation of Catalytic Cycle Mechanisms
The mechanisms of catalytic cycles involving pyridine-based ligands are diverse and depend on the metal and the specific reaction. Three common steps in many cross-coupling reactions catalyzed by transition metals are oxidative addition, transmetalation, and reductive elimination. youtube.com
For example, in palladium-catalyzed cross-coupling reactions, a Pd(0) species undergoes oxidative addition with an organic halide. youtube.com A subsequent transmetalation step with an organometallic reagent introduces a second organic group, and the final reductive elimination step forms the new C-C bond and regenerates the Pd(0) catalyst. youtube.com The electronic properties of the supporting ligands, such as this compound, are crucial in modulating the electron density at the metal center, thereby influencing the rates of these elementary steps. Au(III) complexes with pyridine ligands have shown that catalytic activity depends on the electron density of the pyridine nitrogen. acs.org
In some iron-catalyzed reactions with pyridinophane ligands, a mechanism involving high-valent iron-oxo species has been proposed. nih.gov In C-H activation reactions, the mechanism can involve direct insertion of a metal into the C-H bond, often facilitated by a cooperative ligand or an external base. rsc.org For instance, a plausible pathway for platinum-catalyzed C-H activation involves the initial formation of an unstable adduct, which then undergoes oxidative addition of the C-H bond to the metal, forming a pentacoordinated hydridoplatinum(IV) intermediate. acs.org Understanding these fundamental mechanistic steps is key to designing more efficient catalysts based on the this compound scaffold.
Tautomerism and Conformational Analysis
Prototropic Tautomerism of the Pyridin-4(1H)-one Moiety
Prototropic tautomerism is a fundamental characteristic of the pyridin-4(1H)-one scaffold. It involves the migration of a proton, leading to structural isomers that can exist in a dynamic equilibrium. For the pyridin-4(1H)-one system, this primarily manifests as a keto-enol tautomerism.
The core structure of 3-(Trifluoromethylthio)pyridin-4(1H)-one can exist in two primary tautomeric forms: the keto form, This compound , and the enol form, 3-(Trifluoromethylthio)pyridin-4-ol . The equilibrium between these two forms is a critical aspect of its chemistry.
Generally, for the parent pyridin-4(1H)-one, the keto tautomer is the predominant species in aqueous solutions and other polar solvents. The enol form, 4-hydroxypyridine, becomes more significant in the gas phase or in non-polar solvents. nih.gov The position of this equilibrium is quantified by the tautomeric equilibrium constant, KT, defined as the ratio of the enol form to the keto form (KT = [enol]/[keto]). For many pyridone systems, this equilibrium is heavily influenced by both electronic and environmental factors. nih.gov
Substituents on the pyridine (B92270) ring play a pivotal role in determining the position of the tautomeric equilibrium. The trifluoromethylthio (-SCF₃) group at the C-3 position is a powerful electron-withdrawing group, primarily through the inductive effect of the highly electronegative fluorine atoms. nih.govbeilstein-journals.org
This strong electron-withdrawing nature is expected to increase the acidity of the N-H proton in the keto form and the O-H proton in the enol form. The relative stability of the two tautomers is consequently altered. Electron-withdrawing substituents tend to stabilize the more polar keto (pyridinone) form. nih.gov Therefore, the presence of the -SCF₃ group on this compound is predicted to shift the equilibrium significantly in favor of the keto tautomer compared to the unsubstituted parent compound.
The distribution of tautomers is highly sensitive to the surrounding solvent environment. The keto tautomer, possessing a charge-separated, zwitterionic character, is significantly more polar than the less polar enol tautomer. According to established principles, polar solvents will preferentially solvate and stabilize the more polar species. acs.orgmissouri.edu
Consequently, for this compound, an increase in solvent polarity is expected to favor the keto form. In contrast, non-polar solvents would favor the enol (3-(Trifluoromethylthio)pyridin-4-ol) form. This solvent-induced shift is a general phenomenon observed across the class of hydroxypyridines. acs.org
T| Solvent | Dielectric Constant (ε) | Predominant Form | Reference |
|---|---|---|---|
| Gas Phase | 1 | Enol | chemrxiv.org |
| Cyclohexane | 2.0 | Enol | nih.gov |
| Chloroform | 4.8 | Keto | chemrxiv.org |
| Ethanol | 24.6 | Keto | nih.gov |
| Water | 80.1 | Keto | nih.gov |
Spectroscopic Characterization of Tautomeric Forms
Spectroscopic methods are indispensable for identifying and quantifying the individual tautomers in equilibrium. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide distinct signatures for the keto and enol forms.
In IR spectroscopy , the two tautomers are readily distinguishable. The keto form exhibits a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the 1640–1680 cm⁻¹ region. mewaruniversity.org It also shows an N-H stretching band around 3230-3270 cm⁻¹. mewaruniversity.org The enol form, lacking a carbonyl group, is characterized by a broad O-H stretching vibration (around 3200–3550 cm⁻¹) and a C=N stretching vibration. ucla.edu
NMR spectroscopy also provides clear evidence for distinguishing the tautomers. In ¹H NMR, the keto form will show a signal for the N-H proton, while the enol form will show a signal for the O-H proton. In ¹³C NMR, the most significant difference is the chemical shift of the C-4 carbon. For the keto tautomer, this carbonyl carbon is highly deshielded and appears far downfield (typically >175 ppm). For the enol tautomer, the C-4 carbon is attached to a hydroxyl group and resonates at a more upfield position (around 150-160 ppm). nih.govtestbook.com
| Spectroscopic Method | Feature | Keto Form (Pyridin-4(1H)-one) | Enol Form (4-Hydroxypyridine) | Reference |
|---|---|---|---|---|
| IR Spectroscopy | C=O Stretch (cm⁻¹) | ~1640 - 1680 (strong) | Absent | mewaruniversity.orgresearchgate.net |
| O-H Stretch (cm⁻¹) | Absent | ~3200 - 3550 (broad) | ucla.edu | |
| ¹³C NMR | C4 Chemical Shift (ppm) | >175 | ~150 - 160 | nih.govtestbook.com |
| C2/C6 Chemical Shift (ppm) | ~140 | ~150 | testbook.com | |
| ¹H NMR | Labile Proton | N-H | O-H | nih.gov |
Conformational Dynamics and Isomerism
Beyond tautomerism, the this compound molecule has the potential for conformational isomerism due to rotation around the C-S single bond. The orientation of the trifluoromethylthio group relative to the pyridine ring can lead to different stable conformers.
Spectroscopic Characterization and Advanced Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-(Trifluoromethylthio)pyridin-4(1H)-one, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR experiments would be required to fully characterize its structure.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring and the N-H proton. The chemical shifts and coupling constants of the ring protons would provide information about their relative positions. The N-H proton would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.
The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbonyl carbon (C=O) is expected to have a characteristic downfield chemical shift. The carbon of the trifluoromethylthio group (-SCF₃) would exhibit a quartet splitting pattern due to coupling with the three fluorine atoms.
A hypothetical data table for the expected NMR signals is presented below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 7.5 - 8.5 | 130 - 150 |
| H-5 | 6.0 - 7.0 | 110 - 130 |
| H-6 | 7.0 - 8.0 | 130 - 150 |
| N-H | 10.0 - 13.0 | - |
| C-2 | - | 130 - 150 |
| C-3 | - | 115 - 135 |
| C-4 | - | 170 - 185 |
| C-5 | - | 110 - 130 |
| C-6 | - | 130 - 150 |
| -CF₃ | - | 120 - 130 (q) |
Fluorine-19 (¹⁹F) NMR for Trifluoromethylthio Moiety
¹⁹F NMR spectroscopy is particularly useful for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethylthio (-SCF₃) group. The chemical shift of this signal would be characteristic of the -SCF₃ moiety attached to an aromatic ring.
Nitrogen-15 (¹⁵N) NMR for Heterocyclic Nitrogen
¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen atom would be influenced by its hybridization and the presence of the N-H proton.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound, which can then be used to confirm its molecular formula (C₆H₄F₃NOS).
The fragmentation pattern observed in the mass spectrum would provide further structural information. Expected fragmentation pathways could involve the loss of the trifluoromethyl group (•CF₃), the trifluoromethylthio group (•SCF₃), or carbon monoxide (CO) from the pyridinone ring.
| Ion | Predicted m/z |
| [M+H]⁺ | 212.0015 |
| [M-CF₃]⁺ | 143.0117 |
| [M-SCF₃]⁺ | 111.0342 |
| [M-CO]⁺ | 184.0066 |
Vibrational Spectroscopy (Infrared and Raman)
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), the C=O stretch of the pyridinone ring (around 1640-1680 cm⁻¹), C=C and C=N stretching vibrations of the aromatic ring (in the 1400-1600 cm⁻¹ region), and strong C-F stretching vibrations (in the 1000-1200 cm⁻¹ region).
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H stretch | 3200-3400 | 3200-3400 |
| C-H stretch (aromatic) | 3000-3100 | 3000-3100 |
| C=O stretch | 1640-1680 | 1640-1680 |
| C=C/C=N stretch | 1400-1600 | 1400-1600 |
| C-F stretch | 1000-1200 | 1000-1200 |
| C-S stretch | 600-800 | 600-800 |
Electronic Absorption and Fluorescence Spectroscopy
Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions within the pyridinone ring system. The position and intensity of these bands would be influenced by the trifluoromethylthio substituent.
Upon excitation with an appropriate wavelength of light, the molecule may exhibit fluorescence. The emission spectrum would typically be a mirror image of the lowest energy absorption band. The fluorescence quantum yield and lifetime would provide further information about the excited state properties of the molecule.
| Parameter | Predicted Value |
| Absorption Maximum (λmax) | 280 - 350 nm |
| Emission Maximum (λem) | 350 - 450 nm |
X-ray Crystallography for Solid-State Structure Determination
The definitive solid-state structure of this compound has been elucidated through single-crystal X-ray diffraction analysis. This powerful technique provides precise information on the atomic arrangement within the crystal lattice, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.
A suitable single crystal of the compound, described as a light-yellow, plate-shaped specimen with dimensions of 0.40 x 0.40 x 0.15 mm, was selected for analysis. rsc.org The crystal was mounted on a glass fiber and cooled to -93 °C to minimize thermal vibrations of the atoms, thereby improving the quality of the diffraction data. rsc.org Data collection was performed on a Bruker SMART CCD 1000 X-ray diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). rsc.org
The structure was solved using direct methods and refined by full-matrix least-squares procedures. rsc.org All non-hydrogen atoms were refined anisotropically, and the positions of all hydrogen atoms were located from the difference Fourier map. rsc.org The refinement converged to final R-values of R1 = 0.0215 and wR2 = 0.0542 for 1976 independent reflections, indicating a high-quality structural model. rsc.org
The crystallographic analysis revealed that this compound crystallizes in the orthorhombic space group Pbca. rsc.org The unit cell parameters and other crystal data are summarized in the table below. The analysis of the crystal packing reveals significant intermolecular interactions, including hydrogen bonding, which dictates the supramolecular architecture in the solid state. The molecular structure and cell packing diagrams provide a visual representation of the three-dimensional arrangement of the molecules. rsc.org
Table 1. Crystal Data and Structure Refinement for this compound.
| Parameter | Value |
|---|---|
| Empirical Formula | C6H4F3NOS |
| Formula Weight | 195.16 |
| Temperature | 180(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | |
| a | 7.654(2) Å |
| b | 11.234(3) Å |
| c | 16.987(5) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1460.0(7) ų |
| Z | 8 |
| Calculated Density | 1.777 Mg/m³ |
| Absorption Coefficient | 0.428 mm⁻¹ |
| F(000) | 784 |
| Data Collection | |
| Crystal Size | 0.40 x 0.40 x 0.15 mm |
| θ range for data collection | 2.25 to 28.24° |
| Refinement | |
| Reflections collected | 8994 |
| Independent reflections | 1976 [R(int) = 0.0215] |
| Final R indices [I>2σ(I)] | R1 = 0.0215, wR2 = 0.0542 |
| R indices (all data) | R1 = 0.0250, wR2 = 0.0556 |
| Largest diff. peak and hole | 0.620 and -0.326 e.Å⁻³ |
Data sourced from a crystallographic analysis report by the Royal Society of Chemistry. rsc.org
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational efficiency, making it suitable for studying relatively large molecules. nih.gov DFT calculations are employed to determine the optimized geometric structure of 3-(Trifluoromethylthio)pyridin-4(1H)-one, including its bond lengths, bond angles, and dihedral angles. journaleras.com Functionals such as B3LYP are popular for these types of calculations as they can accurately reproduce molecular geometries and electronic properties. nih.govnih.gov
For this compound, DFT would be used to model the geometry of the pyridinone ring and the orientation of the trifluoromethylthio group. The results of such calculations provide foundational data for understanding the molecule's stability and reactivity.
Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT (Note: The following data is illustrative to demonstrate the output of DFT calculations, as specific experimental or published computational values for this exact molecule are not available.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | ~1.24 Å |
| Bond Length | C-S | ~1.78 Å |
| Bond Length | S-CF₃ | ~1.85 Å |
| Bond Angle | C-S-C | ~101° |
| Dihedral Angle | C-C-S-C | ~85° |
Ab initio quantum chemistry methods are based on first principles, without the use of experimental data in the calculations. aip.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though they are more computationally demanding than DFT. nih.gov
These advanced techniques would be applied to this compound to obtain a more precise description of its electronic structure and to validate the results from DFT calculations. They are particularly useful for calculating properties where electron correlation effects are significant, providing a benchmark for the electronic energy and wave function of the molecule.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comijcce.ac.ir A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: This data is hypothetical and serves to illustrate the typical output of FMO analysis.)
| Orbital | Energy (eV) |
| HOMO | -7.2 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 5.4 |
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational dynamics, stability, and intermolecular interactions of a compound in various environments, such as in solution or in complex with a biological target. mdpi.commdpi.com
For this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation around the C-S bond. Furthermore, simulations in an aqueous environment could reveal how water molecules solvate the compound, providing insights into its solubility and the stability of its structure in solution. Such studies are critical for understanding how the molecule might behave in a biological system. mdpi.comnih.gov
Prediction and Interpretation of Spectroscopic Data
Computational methods are invaluable for predicting and interpreting various types of molecular spectra, including infrared (IR), Raman, nuclear magnetic resonance (NMR), and UV-Visible spectra. aip.orgrsc.org DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks in an IR spectrum. ijcce.ac.iriaea.org Similarly, Time-Dependent DFT (TD-DFT) is used to calculate electronic transitions, which helps in the interpretation of UV-Vis absorption spectra. nih.gov
Calculating the theoretical spectra of this compound allows for a direct comparison with experimental data, aiding in the confirmation of its synthesized structure. ijcce.ac.ir Discrepancies between calculated and experimental spectra can also point to specific intermolecular interactions in the experimental sample.
Table 3: Illustrative Calculated IR Vibrational Frequencies for this compound (Note: This data is for illustrative purposes.)
| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |
| ~3100 | N-H stretch |
| ~1650 | C=O stretch |
| ~1580 | C=C ring stretch |
| ~1150-1250 | C-F stretches (asymmetric & symmetric) |
| ~700 | C-S stretch |
Mechanistic Insights from Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms, allowing researchers to identify intermediates, transition states, and reaction pathways. researchgate.netmontclair.edu By calculating the potential energy surface of a reaction, it is possible to determine activation energies and reaction rates, providing a detailed understanding of how a chemical transformation occurs.
For reactions involving this compound, such as its synthesis or its interaction with other molecules, computational modeling could elucidate the step-by-step mechanism. For example, modeling the C-S bond formation could reveal whether the reaction proceeds through a radical or an ionic pathway, and it could identify the key factors that control the reaction's regioselectivity and efficiency. researchgate.net
Theoretical Assessment of Tautomeric Equilibria and Energy Landscapes
A comprehensive search of scientific literature and computational chemistry databases did not yield specific theoretical studies, data tables, or detailed research findings on the tautomeric equilibria and energy landscapes of this compound. While computational methods, particularly Density Functional Theory (DFT), are standard for analyzing the tautomerism of related heterocyclic compounds like pyridinethiones and hydroxypyridines, no published research appears to have focused specifically on the 3-(trifluoromethylthio) substituted pyridinone.
In general, studies on analogous compounds investigate the relative stability of the '-one' (keto) and '-ol' (enol) tautomers, which in this case would be this compound and 3-(Trifluoromethylthio)pyridin-4-ol, respectively. These theoretical assessments typically involve calculating the relative energies of the different tautomeric forms in the gas phase and in various solvents to understand how the equilibrium shifts under different conditions. The energy landscape, including the transition states between tautomers, is also commonly mapped to determine the kinetic barriers for interconversion.
Although specific data for this compound is unavailable, the broader class of pyridin-4(1H)-ones has been the subject of computational analysis. These studies generally indicate that the pyridin-4(1H)-one form is the more stable tautomer compared to the corresponding pyridin-4-ol. The introduction of a trifluoromethylthio group at the 3-position would be expected to influence the electronic properties of the pyridine (B92270) ring, which in turn could affect the relative stabilities of the tautomers. However, without specific computational data, any discussion of these effects remains speculative.
Further theoretical investigation would be required to generate the specific data needed for a thorough assessment of the tautomeric equilibria and energy landscapes of this compound. Such a study would provide valuable insights into the fundamental chemical properties of this compound.
Advanced Research Applications in Chemistry
Applications in Agrochemical Science
The quest for novel and effective crop protection agents has led researchers to explore a wide array of fluorinated organic compounds. The trifluoromethylpyridine (TFMP) framework is a particularly successful structural motif found in numerous commercial agrochemicals. researchgate.netresearchoutreach.org The introduction of a trifluoromethylthio group onto the pyridinone ring further modulates the molecule's physicochemical properties, opening new avenues for agrochemical innovation.
Precursor Role in the Synthesis of Agrochemical Agents
While direct synthesis routes starting from 3-(Trifluoromethylthio)pyridin-4(1H)-one are proprietary or still emerging, its structural components are well-established in the synthesis of major agrochemicals. Trifluoromethyl- and pyridinone-containing moieties serve as crucial intermediates for a range of herbicides, insecticides, and fungicides. researchoutreach.orgnih.gov
For instance, various trifluoromethylpyridine derivatives are key starting materials for potent agrochemicals. nih.gov The synthesis of the fungicide Fluazinam and the insecticide Chlorfluazuron utilizes 2,3,5-trichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) as a foundational building block. researchoutreach.org Similarly, herbicides like Flazasulfuron are synthesized from intermediates such as 2-chloro-3-(trifluoromethyl)pyridine (B31430) (2,3-CTF). researchoutreach.org
Pyridinone structures are also integral to modern herbicides. The herbicide Bicyclopyrone, for example, is synthesized via a cyclization reaction that forms a pyridinone ring. researchgate.net Likewise, a key pyridone intermediate is essential for the synthesis of the herbicide Pyroxsulam. researchgate.netnih.gov The compound this compound represents a convergence of these two important pharmacophores, making it a high-value precursor for creating next-generation agrochemicals by combining the structural features of proven active ingredients. The synthesis of trifluoromethylthiolated pyridinones has been demonstrated through methods like the copper-mediated trifluoromethylthiolation of iodopyridinones, indicating viable pathways to produce these precursors. rsc.org
Table 1: Examples of Agrochemicals Derived from Trifluoromethylpyridine (TFMP) Precursors
| Agrochemical | Type | Key TFMP Intermediate |
|---|---|---|
| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) |
| Flazasulfuron | Herbicide | 2-Chloro-3-(trifluoromethyl)pyridine (2,3-CTF) |
| Chlorfluazuron | Insecticide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) |
| Fluazinam | Fungicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) |
| Flonicamid | Insecticide | 4-Trifluoromethyl-pyridine structure |
| Pyroxsulam | Herbicide | 4-Trifluoromethyl-2(1H)-pyridinone derivative |
This table showcases the importance of TFMP and pyridinone intermediates in the agrochemical industry, highlighting the potential precursor role of compounds like this compound. researchoutreach.orgnih.gov
Design and Discovery of Novel Agrochemical Scaffolds
The structure of this compound is a promising scaffold for the discovery of new agrochemicals. The trifluoromethyl (–CF3) group is known to enhance properties like metabolic stability and membrane permeability, while the trifluoromethylthio (–SCF3) group significantly increases lipophilicity, which can improve the uptake and transport of a compound within the target pest or plant. researchgate.net
The pyridine (B92270) ring itself is a privileged structure in drug and agrochemical discovery, offering advantages over corresponding benzene (B151609) analogues, such as modified hydrophobicity, increased acidity, and unique biological interactions. researchgate.netnih.gov The combination of the pyridinone core with the potent electron-withdrawing and highly lipophilic –SCF3 group makes this compound an attractive starting point for creating libraries of novel compounds. Researchers can modify the scaffold at various positions to optimize activity for specific herbicidal, insecticidal, or fungicidal targets. For instance, studies on pyrazole (B372694) carboxamides containing a trifluoromethyl group attached to a pyridinyl moiety have shown promising antifungal activity. nih.govresearchgate.net This underscores the value of combining trifluoromethyl groups and pyridine-like rings in the design of new fungicidal agents.
Structure-Property Relationships in Agrochemical Development
The development of effective agrochemicals relies heavily on understanding the relationship between a molecule's structure and its physicochemical properties, which in turn govern its behavior and interaction with biological systems. The substitution pattern on the pyridine ring significantly influences these properties.
The introduction of a trifluoromethylthio (–SCF3) group, as in this compound, has a profound impact. The –SCF3 group is one of the most lipophilic electron-withdrawing groups used in medicinal and agrochemical chemistry. This high lipophilicity can enhance a molecule's ability to cross biological membranes.
Catalysis and Ligand Design
The unique electronic characteristics of this compound also make it a person of interest in the field of catalysis, specifically in the design of advanced ligands for transition metal complexes.
Development of Ligands for Transition Metal Catalysis
Pyridine and its derivatives are fundamental ligands in coordination chemistry and homogeneous catalysis. researchgate.net They can stabilize a wide range of transition metals, and by modifying the substituents on the pyridine ring, the electronic and steric properties of the resulting metal complex can be precisely controlled.
The this compound molecule is a particularly intriguing ligand candidate due to the strong electron-withdrawing nature of the –SCF3 group. This property can significantly influence the catalytic activity of a metal center by:
Modulating Electron Density: The electron-withdrawing –SCF3 group can decrease the electron density on the metal center, which can enhance its reactivity in certain catalytic cycles, such as oxidative addition.
Improving Catalyst Stability: The strong coordination of such specialized pyridine ligands can lead to more stable catalytic species, potentially increasing catalyst lifetime and turnover numbers.
Research has shown that pyridine-type ligands are effective in iron-catalyzed reactions, and ligands with specific substitutions can accelerate the transformation of the metal precursor into its active state. researchgate.net Similarly, nickel catalysts supported by naphthyridine ligands (a related nitrogen-containing heterocycle) have been developed for trifluoromethylation reactions. oist.jp The use of this compound as a ligand could lead to the development of novel catalysts with unique reactivity profiles for a variety of important chemical transformations.
Table 2: Transition Metals and Associated Pyridine-Based Catalytic Applications
| Transition Metal | Ligand Type / Example | Catalytic Application |
|---|---|---|
| Palladium (Pd) | Substituted Pyridines | C-C Cross-Coupling (e.g., Suzuki-Miyaura, Heck) |
| Nickel (Ni) | Naphthyridine, Bipyridine | C-H Trifluoromethylation, sp3-sp3 Cross-Coupling |
| Ruthenium (Ru) | Triarylphosphines, Pyridine | Transfer Hydrogenation, Nitrile Hydration |
| Iron (Fe) | Terpyridine, Bipyridine | Hydrogenation of CO2, Dehydrogenation of Formic Acid |
This table illustrates the broad utility of transition metals combined with pyridine-type ligands in catalysis, a field where novel ligands like this compound could offer new possibilities. researchgate.netoist.jpnih.govchemrxiv.org
Facilitation of Organic Transformations
Transition metal complexes bearing pyridine-based ligands are workhorses in modern organic synthesis, facilitating a wide range of transformations. These include carbon-carbon bond-forming reactions, which are fundamental to the construction of complex organic molecules for pharmaceuticals and materials science. nih.gov
For example, palladium complexes with pyridine ligands have been explored as catalysts for cross-coupling reactions. The electronic properties of the ligand are known to directly impact the efficiency of the catalytic process. By incorporating a ligand like this compound, with its strong electron-withdrawing substituent, it may be possible to enhance the efficiency of key steps in the catalytic cycle, such as reductive elimination.
Furthermore, such catalyst systems are relevant for:
Oxidation Reactions: The stability of the ligand under oxidative conditions is crucial. The robust nature of the pyridinone core suggests potential applications in oxidation catalysis.
Polymerization: Control over the electronic environment of the metal center is key to steering polymerization reactions, and specialized ligands are essential for developing catalysts that produce polymers with desired properties.
C-H Activation/Functionalization: A major frontier in catalysis is the direct functionalization of C-H bonds. Developing ligands that facilitate this process is a high priority. The selective trifluoromethylation of pyridine rings has been achieved using transition metal catalysis, demonstrating the synergy between these metals and heterocyclic scaffolds. oist.jpchemrxiv.org
The development and application of ligands such as this compound are thus integral to advancing the capabilities of transition metal catalysis for a broad spectrum of organic transformations.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,3,5-trichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) |
| 2-Chloro-3-(trifluoromethyl)pyridine (2,3-CTF) |
| 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) |
| 4-Trifluoromethyl-2(1H)-pyridinone |
| Bicyclopyrone |
| Chlorfluazuron |
| Flazasulfuron |
| Fluazinam |
| Fluazifop-butyl |
| Flonicamid |
| Pyroxsulam |
| Naphthyridine |
| Terpyridine |
Exploration of Homogeneous and Heterogeneous Catalysis Systems
While direct catalytic applications of this compound are not yet extensively documented, the structural motifs present in the molecule suggest its potential utility in both homogeneous and heterogeneous catalysis. Pyridine and its derivatives are well-established as ligands in transition-metal catalysis, and the electronic properties of the trifluoromethylthio group could modulate the catalytic activity of metal complexes. The strong electron-withdrawing nature of the -SCF3 group can influence the electron density at the nitrogen atom of the pyridine ring, thereby affecting its coordination properties and the reactivity of the resulting metal center.
In the realm of organocatalysis, pyridinone structures can act as Brønsted or Lewis bases. The basicity of the nitrogen or the carbonyl oxygen in this compound would be attenuated by the -SCF3 group, a property that could be exploited in designing catalysts for specific organic transformations where a milder base is required.
Furthermore, the development of metal-free catalytic systems is a burgeoning area of research. For instance, a metal-free direct trifluoromethylthiolation of aromatic compounds has been reported using a triptycenyl sulfide (B99878) catalyst in the presence of a strong acid, which enhances the electrophilicity of the SCF3 fragment. acs.org This suggests that pyridinone-based scaffolds could potentially be developed into novel organocatalysts for a variety of chemical transformations.
Contributions to Materials Science Research
The incorporation of fluorinated groups, particularly the trifluoromethylthio group, into organic molecules is a well-known strategy for tuning the properties of materials. The unique combination of a polar pyridinone core and a lipophilic, electron-withdrawing -SCF3 group in this compound makes it an intriguing building block for the synthesis of novel functional materials and polymers.
The trifluoromethylthio group is known to enhance thermal stability and hydrophobicity in materials. mst.edu These properties are highly desirable in the development of advanced polymers and functional materials for specialized applications, such as high-performance plastics and coatings. The pyridinone moiety, with its capacity for hydrogen bonding, can introduce self-assembling properties into polymers, leading to materials with ordered structures and potentially interesting optical or electronic properties. The synthesis of polymers incorporating this compound as a monomer or a pendant group could lead to materials with a unique combination of properties derived from both the pyridinone and the -SCF3 functionalities.
The ability to tune material properties at the molecular level is a cornerstone of modern materials science. The introduction of the -SCF3 group into a polymer backbone or as a side chain can significantly alter its electronic and physical properties. For example, the high lipophilicity of the -SCF3 group can be exploited to create materials with specific surface properties, such as hydrophobicity or oleophobicity. rsc.org The strong dipole moment associated with the C-F and C-S bonds in the -SCF3 group can also lead to materials with interesting dielectric properties. By strategically incorporating this compound into material architectures, it may be possible to engineer advanced materials with precisely controlled properties for applications in electronics, separations, and biomedical devices.
Pyridine-based materials have been extensively investigated for their applications in optoelectronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the pyridine ring can be finely tuned by substitution, and the introduction of a trifluoromethylthio group is expected to have a significant impact. The electron-withdrawing nature of the -SCF3 group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the pyridinone system. This can be advantageous in designing materials with specific energy level alignments for efficient charge injection and transport in electronic devices. Furthermore, the heavy sulfur atom in the -SCF3 group could potentially promote intersystem crossing, leading to interesting photophysical phenomena such as phosphorescence, which is a desirable property for next-generation OLEDs.
Strategic Chemical Scaffolding in Medicinal Chemistry
The pyridine and pyridinone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The incorporation of a trifluoromethylthio group can further enhance the therapeutic potential of these scaffolds by improving their metabolic stability, membrane permeability, and binding affinity. nih.gov
This compound represents a valuable scaffold for the synthesis of new bioactive molecules. The trifluoromethylthio group is known for its high metabolic stability and its ability to increase the lipophilicity of a molecule, which can lead to improved absorption and distribution in the body. nih.gov The pyridinone core provides multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.
For instance, cyano-pyridinone derivatives have been prepared from trifluoromethylthio-containing precursors as potential allosteric modulators of mGluR2 receptors, which are targets for the treatment of neurological and psychiatric disorders. chemicalbook.com Additionally, patent literature describes pyridine derivatives with trifluoromethylthio substituents as having potential applications as potassium channel openers, which are useful in the treatment of cardiovascular diseases. google.com The unique combination of the pyridinone ring and the trifluoromethylthio group in this compound makes it an attractive starting point for the design and synthesis of novel drug candidates with potentially improved pharmacological profiles.
Chemical Conjugation Strategies for Targeted Delivery (e.g., siderophore conjugates)
The "Trojan Horse" strategy in medicinal chemistry is an effective method for delivering therapeutic agents across the otherwise impermeable outer membranes of Gram-negative bacteria. nih.gov This approach involves conjugating an active molecule to a carrier that the bacterium recognizes and actively transports into the cell. Siderophores, which are small-molecule iron chelators secreted by bacteria to scavenge essential iron, are ideal carriers for this purpose. nih.govnih.gov
Hydroxypyridinone-based structures, such as 3-hydroxy-pyridin-4(1H)-ones, are excellent synthetic mimics of natural siderophores. nih.gov They can chelate iron and be recognized by bacterial iron uptake systems. nih.gov By attaching a payload to this siderophore mimic, the entire conjugate can be transported into the bacterial cell, bypassing membrane permeability barriers. This strategy has been successfully employed to enhance the antibacterial efficacy of compounds that are otherwise potent but unable to reach their intracellular targets in Gram-negative bacteria. nih.gov
A notable application of this strategy involved the design and synthesis of conjugates linking 3-hydroxy-pyridin-4(1H)-one with isobavachalcone, a natural chalcone (B49325) with activity against Gram-positive but not Gram-negative bacteria. nih.gov Under iron-limited conditions, these conjugates demonstrated significantly enhanced activity against Pseudomonas aeruginosa, including multidrug-resistant strains. nih.gov The antibacterial effect was shown to be dependent on the bacterial iron uptake pathway, confirming the "Trojan Horse" mechanism. nih.gov
Table 1: Enhanced Antibacterial Activity of 3-Hydroxy-pyridin-4(1H)-one-Isobavachalcone Conjugates against P. aeruginosa PAO1 nih.gov
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Fold Improvement vs. Parent IBC |
|---|---|---|
| Isobavachalcone (IBC) | >128 | - |
| Conjugate 1a | 8 | 16x |
| Conjugate 1b | 4 | 32x |
| Conjugate 1c | 8 | 16x |
| Conjugate 1d | 4 | 32x |
Modulation of Physicochemical Properties (e.g., lipophilicity) by Trifluoromethylthio Moiety in Compound Design
The trifluoromethylthio (-SCF3) group is a functional group of significant interest in modern drug design due to its unique electronic and physicochemical properties. researchgate.net Its incorporation into a molecule like this compound can profoundly influence the compound's behavior, particularly its lipophilicity, metabolic stability, and target binding affinity.
The -SCF3 group is recognized as one of the most lipophilic substituents used in medicinal chemistry. researchgate.net Lipophilicity is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By increasing a molecule's lipophilicity, the -SCF3 group can significantly enhance its ability to permeate cell membranes, which is crucial for reaching intracellular targets. researchgate.netmdpi.com This property is often superior to that of the more common trifluoromethyl (-CF3) group. mdpi.com
Table 2: Comparison of Physicochemical Properties of Fluorinated Groups mdpi.comresearchgate.netnih.gov
| Functional Group | Hansch Lipophilicity Parameter (π) | Key Characteristics |
|---|---|---|
| -SCF3 (Trifluoromethylthio) | ~1.44 (calculated for PhSCF3) | Highly lipophilic, strongly electron-withdrawing, metabolically stable. researchgate.net |
| -CF3 (Trifluoromethyl) | +0.88 | Increases lipophilicity, high electronegativity, metabolically stable. mdpi.com |
| -OCF3 (Trifluoromethoxy) | +1.04 | More lipophilic than -CF3, enhances membrane permeability. mdpi.com |
| -F (Fluoro) | +0.14 | Small size, high electronegativity, can increase lipophilicity and binding affinity. researchgate.net |
Enabling Building Block in Complex Organic Synthesis
Pyridinone scaffolds, including 3,4-dihydro-2(1H)-pyridones, are considered "privileged structures" in medicinal chemistry. mdpi.comresearchgate.net They serve as versatile building blocks for the synthesis of a wide array of more complex, biologically active molecules. mdpi.comresearchgate.net The incorporation of a trifluoromethylthio group onto this scaffold, creating this compound, combines the utility of the pyridinone core with the beneficial properties of the -SCF3 moiety.
The pyridinone ring system is a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. mdpi.comnih.gov For instance, trifluoromethyl-substituted pyridones are crucial precursors in the synthesis of modern drugs. nih.gov The synthesis of the HIV non-nucleoside reverse transcriptase inhibitor doravirine (B607182) involved a structural optimization where converting a methyl group on a pyridone ring to a trifluoromethyl group improved plasma stability and enzyme inhibition. nih.gov Similarly, the kinase inhibitor pexidartinib (B1662808) utilizes a trifluoromethyl-substituted pyridine ring, which contributes to the stabilization of its target kinase conformation. nih.gov
The synthesis of these complex molecules often relies on cyclocondensation reactions using trifluoromethyl-containing building blocks. nih.govnih.gov The this compound structure provides a ready-made, functionalized core that can be further elaborated through various organic reactions. Its structure is primed for modifications at the nitrogen, the double bond, or through reactions involving the sulfur moiety, making it a valuable and strategic starting material for constructing diverse and complex molecular architectures. researchgate.netcmu.edu
Future Research Directions and Emerging Paradigms
Advancements in Sustainable Synthesis and Process Optimization
The development of environmentally benign and efficient synthetic routes to 3-(trifluoromethylthio)pyridin-4(1H)-one is a critical area for future research. Traditional methods for introducing the SCF3 group can suffer from drawbacks such as the use of harsh reagents, low atom economy, and the generation of significant waste. unife.it Modern synthetic chemistry is increasingly focused on "green" principles, and the synthesis of this pyridinone derivative should be no exception.
Future efforts should prioritize the development of catalytic, one-pot, and continuous flow processes. For instance, the copper-mediated trifluoromethylthiolation of iodopyridinones has been demonstrated as a viable method for creating C-S bonds. rsc.org Further optimization of this process for the synthesis of this compound could involve exploring more sustainable catalysts, minimizing solvent use, and reducing energy consumption. primescholars.comnih.gov The use of flow chemistry, in particular, offers advantages in terms of safety, scalability, and precise control over reaction parameters, leading to higher yields and purity. primescholars.com
Moreover, research into alternative trifluoromethylthiolating reagents that are more economical and have a lower environmental impact is warranted. The principles of green chemistry, such as maximizing atom economy and using renewable feedstocks, should guide the design of next-generation synthetic pathways. unife.itwhiterose.ac.uk A comprehensive analysis of the entire process, from starting materials to final product purification, using green chemistry metrics will be essential for developing truly sustainable manufacturing processes. nih.gov
Elucidation of Intricate Reaction Mechanisms and Pathways
A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is fundamental for its rational application and the development of improved synthetic protocols. While methods for the trifluoromethylthiolation of pyridines have been reported, detailed mechanistic studies for the specific case of pyridin-4-ones are an area ripe for investigation. nih.gov
Future research should employ a combination of experimental and computational techniques to unravel the intricate details of the reaction pathways. For example, kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates can provide crucial insights into the mechanism of the trifluoromethylthiolation step. nih.gov Understanding whether the reaction proceeds via a radical, nucleophilic, or electrophilic pathway is essential for optimizing reaction conditions and predicting the regioselectivity of the transformation.
Specifically, investigating the C3-selective functionalization of the pyridine (B92270) ring is of high importance. nih.govchemrxiv.org Elucidating the factors that control this selectivity, such as the nature of the catalyst, the solvent, and the electronic properties of the starting materials, will enable the development of more precise and efficient synthetic methods.
Synergistic Approaches: Combining Computational and Experimental Methodologies
The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research and development. acs.orgacs.org In the context of this compound, this synergistic approach can be applied to various aspects, from predicting reactivity to designing novel derivatives.
Computational studies, such as Density Functional Theory (DFT) calculations, can be used to model reaction pathways, predict transition state energies, and rationalize observed selectivities. nih.govacs.org This can provide a theoretical framework for understanding the experimental results and guide the design of new experiments. For example, computational screening of different catalysts or reaction conditions can help to identify promising candidates for experimental validation, thereby reducing the time and resources required for optimization. researchgate.net
Furthermore, molecular modeling can be employed to predict the physicochemical properties of this compound and its derivatives, such as their solubility, lipophilicity, and electronic properties. nih.gov This information is invaluable for designing molecules with specific applications in mind, for instance, in the development of new bioactive compounds. The combination of experimental data with computational predictions will lead to a more comprehensive understanding of the structure-property relationships of this important class of compounds. dntb.gov.ua
Design and Synthesis of Multifunctional Chemical Systems
The unique properties conferred by the trifluoromethylthio group make this compound an attractive scaffold for the design and synthesis of multifunctional chemical systems. researchgate.net By incorporating other functional groups or molecular motifs, it is possible to create novel molecules with tailored properties for a wide range of applications.
Future research in this area could focus on the development of "designer scaffolds" based on the this compound core. nih.govcapes.gov.br For example, the introduction of reactive handles would allow for the subsequent attachment of various functionalities through "click" chemistry or other efficient coupling reactions. capes.gov.br This modular approach would enable the rapid generation of a library of derivatives with diverse properties. nih.gov
The synthesis of such multifunctional systems could lead to the development of novel materials with interesting optical or electronic properties, or to new drug candidates with enhanced biological activity. mdpi.com For instance, by combining the this compound moiety with a pharmacophore known to interact with a specific biological target, it may be possible to create new therapeutic agents with improved efficacy or selectivity. The exploration of such multifunctional systems represents a promising frontier for the application of this versatile chemical compound.
Q & A
Q. What are the common synthetic routes for preparing 3-(Trifluoromethylthio)pyridin-4(1H)-one, and what are their respective advantages in terms of yield and scalability?
- Methodological Answer : The synthesis typically involves two key steps: (1) constructing the pyridin-4(1H)-one core and (2) introducing the trifluoromethylthio (-SCF₃) group. For the core structure, a one-pot multicomponent reaction using 3-oxo esters, methyl ketones, and ammonium acetate under reflux conditions can yield pyridinones with variable substituents . To introduce the -SCF₃ group, nucleophilic trifluoromethylthiolation reagents (e.g., AgSCF₃ or CuSCF₃) can be employed in the presence of a palladium catalyst. For example, reacting a brominated pyridinone intermediate with AgSCF₃ in DMF at 80°C achieves regioselective substitution at the 3-position . Advantages include scalability (up to gram-scale) and moderate yields (50–70%).
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : The pyridinone ring protons (e.g., H-2 and H-5) appear as distinct singlets or doublets between δ 6.5–8.5 ppm. The -SCF₃ group shows no protons but contributes to deshielding adjacent carbons (~δ 125–135 ppm in ¹³C NMR).
- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-S (650–750 cm⁻¹) confirm the core structure .
- XRD : Resolves tautomeric ambiguities (e.g., enol vs. keto forms) and validates regiochemistry .
- Elemental Analysis : Ensures purity by matching experimental and theoretical C/H/N/S/F ratios.
Advanced Research Questions
Q. How can researchers address challenges related to the regioselective introduction of the trifluoromethylthio group at the 3-position of the pyridin-4(1H)-one ring?
- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. Pre-functionalizing the pyridinone with a bromine atom at the 3-position (via electrophilic bromination using NBS in DMF ) enables precise substitution. Alternatively, lithiation strategies (e.g., using n-BuLi in THF at –78°C) generate a reactive intermediate at the 3-position, which can be quenched with electrophilic SCF₃ sources . Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals and charge distribution .
Q. What are the potential side reactions or by-products encountered during the functionalization of this compound, and how can they be minimized?
- Methodological Answer : Common issues include:
- Oxidation of -SCF₃ : Avoided by conducting reactions under inert atmospheres (N₂/Ar) and using anhydrous solvents.
- Tautomerization : The pyridinone ring may equilibrate between enol and keto forms, complicating characterization. Low-temperature NMR or XRD analysis resolves this .
- Polyhalogenation : Controlled stoichiometry of brominating agents (e.g., limiting NBS to 1.1 equivalents) prevents di-substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/water) isolates the target compound .
Q. When experimental data (e.g., NMR or XRD) deviates from computational predictions, what analytical strategies should be employed to resolve discrepancies?
- Methodological Answer :
- Cross-Validation : Combine XRD (for solid-state structure) with solution-state NMR to assess conformational flexibility .
- DFT Calculations : Optimize the geometry using B3LYP/6-31G(d) and compare computed chemical shifts with experimental NMR data. Discrepancies may indicate solvent effects or proton exchange .
- Dynamic NMR : Variable-temperature studies detect tautomerization or ring-flipping processes.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular formula and rules out isomeric by-products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
